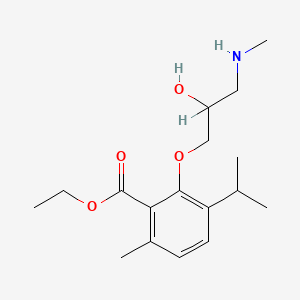![molecular formula C19H22O3 B14638811 Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-80-4](/img/structure/B14638811.png)
Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a biphenyl moiety through an oxyacetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-biphenyl]-4-yl acetic acid+pentanolacid catalystpentyl [([1,1’-biphenyl]-4-yl)oxy]acetate+water
Industrial Production Methods
In an industrial setting, the production of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Hydrolysis: [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Nitrated or halogenated derivatives of the biphenyl moiety.
Scientific Research Applications
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active biphenyl moiety, which can then interact with its target. The biphenyl moiety may participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Methyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate
Uniqueness
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its specific pentyl group, which imparts distinct physicochemical properties, such as solubility and volatility. These properties can influence its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
54334-80-4 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
pentyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-19(20)15-22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
InChI Key |
PEIQUBUTUINTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


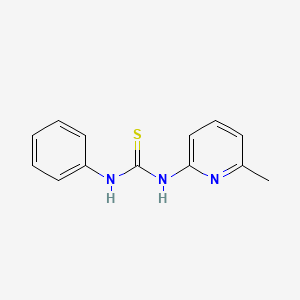

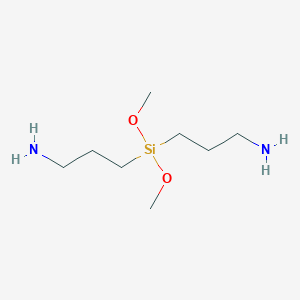
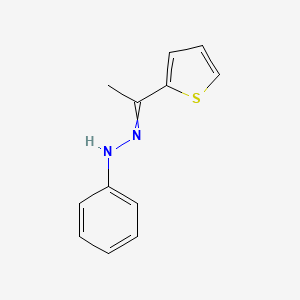

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
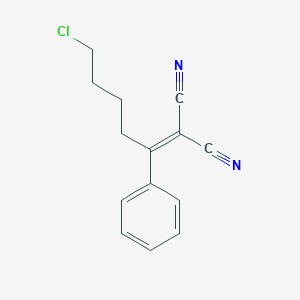
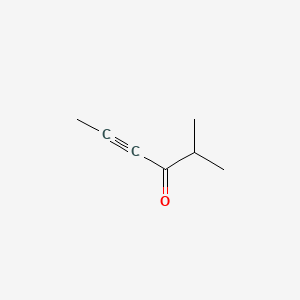
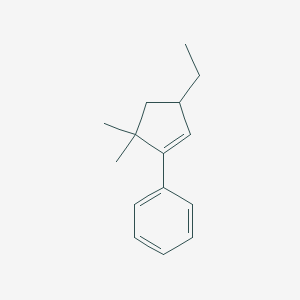
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)

